N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide (CAS 128007-31-8), also known as Arvanil, is a synthetic fatty acid amide derivative with the molecular formula C₂₈H₄₁NO₃ and a molecular weight of 439.64 g/mol . Structurally, it features a 20-carbon polyunsaturated eicosatetraenoyl chain (5,8,11,14-positions) conjugated to a 4-hydroxy-3-methoxyphenylmethyl group. Arvanil is recognized for its dual activity at cannabinoid (CB) and vanilloid (TRPV1) receptors, though its exact pharmacological profile remains under investigation .
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Arvanil is synthesized through a series of chemical reactions involving the coupling of vanillylamine with arachidonic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for Arvanil are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Arvanil undergoes various chemical reactions, including:
Oxidation: Arvanil can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Arvanil into its corresponding amine.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring of Arvanil.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Arvanil, such as quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Pharmacological Applications
1. Pain Management and Analgesic Properties
Capsaicin is widely recognized for its analgesic properties. It acts primarily by desensitizing nociceptive neurons through the activation of the TRPV1 receptor, leading to a decrease in the perception of pain. Clinical studies have demonstrated its efficacy in managing conditions such as:
- Neuropathic Pain : Capsaicin cream has been shown to significantly reduce pain in patients with neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia.
- Arthritis : Topical capsaicin formulations are effective in alleviating pain associated with osteoarthritis and rheumatoid arthritis.
2. Anti-inflammatory Effects
Research indicates that capsaicin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect has implications for treating inflammatory diseases.
- Case Study : A study published in The Journal of Immunology found that capsaicin reduced levels of TNF-alpha and IL-6 in patients with chronic inflammatory diseases.
| Study | Disease | Findings |
|---|---|---|
| Chronic Inflammation | Decreased TNF-alpha levels by 40% after 6 weeks of capsaicin supplementation |
Nutritional Applications
1. Food Preservation
Capsaicin's antimicrobial properties make it a potent natural preservative. It inhibits the growth of various bacteria and fungi, thus extending the shelf life of food products.
- Application Example : Incorporation of capsaicin in meat products has been shown to reduce microbial load significantly.
| Product Type | Microbial Reduction (%) |
|---|---|
| Meat Products | 70% reduction in Salmonella spp. |
| Dairy Products | 50% reduction in Listeria monocytogenes |
2. Enhancing Flavor and Nutritional Value
Capsaicin is also used to enhance the sensory attributes of food products. Its ability to stimulate appetite and improve digestion makes it a valuable ingredient in culinary applications.
Agricultural Applications
1. Pest Repellent
Capsaicin is utilized as a natural pesticide due to its ability to repel various pests without harming beneficial insects. Its application can reduce the need for synthetic pesticides.
- Field Trials : Studies have shown that crops treated with capsaicin-based repellents experience lower infestations from pests like aphids and caterpillars.
| Crop Type | Pest Type | Infestation Reduction (%) |
|---|---|---|
| Tomato | Aphids | 60% |
| Bell Pepper | Caterpillars | 75% |
Mechanism of Action
Arvanil exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1). It induces high mitochondrial calcium flow, leading to decreased mitochondrial membrane permeability and oxidative phosphorylation levels. This process ultimately triggers cellular ferroptosis, a type of cell death characterized by iron-dependent lipid peroxidation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Structural and Functional Differences
Aromatic Head Group Modifications
- Arvanil vs. AM404 : Arvanil’s 4-hydroxy-3-methoxyphenylmethyl group enhances lipophilicity (LogP 7.45 vs. AM404’s ~5.5) and may improve receptor binding kinetics compared to AM404’s simpler 4-hydroxyphenyl group. AM404 primarily inhibits anandamide transport, while Arvanil exhibits direct receptor agonism .
- Arvanil vs. NADA : Despite identical molecular weights, NADA’s 3,4-dihydroxyphenylethyl group confers antioxidant properties via catechol moieties, whereas Arvanil’s methoxy group may stabilize the compound against metabolic degradation .
Fatty Acid Chain Variations
Receptor Selectivity
- Arvanil vs.
Pharmacological Efficacy in Disease Models
- Pain Modulation: Arvanil and AM404 both reduce nociception in rodent neuropathic pain models, but Arvanil’s effects are more sustained due to its resistance to enzymatic degradation . UCM707, a furylmethyl analogue, shows weaker efficacy in thermal hyperalgesia compared to Arvanil, likely due to reduced TRPV1 engagement .
Biological Activity
N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide, also known as a derivative of eicosanoid compounds, exhibits significant biological activity that has garnered interest in pharmacological and biochemical research. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on existing literature.
Molecular Structure:
- Molecular Formula: C27H39NO
- Molecular Weight: 417.61 g/mol
- IUPAC Name: this compound
The compound's structure includes a long hydrophobic chain typical of eicosanoids, which is essential for its biological activity.
-
Anti-inflammatory Effects:
This compound has been shown to modulate inflammatory pathways. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators in inflammation. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines in vitro. -
Antioxidant Properties:
The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and cardiovascular health. -
Cell Proliferation and Apoptosis:
Research indicates that this compound can influence cell cycle regulation and apoptosis in various cancer cell lines. It has been noted to induce apoptosis via the mitochondrial pathway and inhibit cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.
Case Studies
1. In Vitro Studies:
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage.
2. In Vivo Studies:
In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
Comparative Analysis with Related Compounds
Future Directions
Research into this compound is still emerging. Future studies should focus on:
- Mechanistic Studies: Further elucidation of its molecular targets and pathways involved in its biological effects.
- Clinical Trials: Evaluation of its efficacy and safety in human subjects for conditions such as chronic inflammation and cancer.
Q & A
Q. What are the optimal synthetic routes for N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. Arachidonic acid derivatives are typically reacted with a substituted benzylamine using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM). For example, in related analogs like UCM707, arachidonic acid is activated with DCC and DMAP, followed by reaction with the amine at room temperature. Purification involves column chromatography with hexane-ethyl acetate gradients . Key Considerations :
- Use inert atmosphere (argon) to prevent oxidation of polyunsaturated chains.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Characterize products using -NMR, -NMR, and elemental analysis .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation requires:
- Spectroscopy : -NMR to confirm double bond geometry (cis/trans coupling constants: for cis bonds). For example, in AM404 analogs, chemical shifts for olefinic protons appear at δ 5.3–5.4 ppm .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for C₂₈H₄₁NO₄: 456.31).
- Elemental Analysis : Confirmation of C, H, N within ±0.4% of theoretical values .
Q. What receptor targets should be prioritized in preliminary screening?
- Methodological Answer : Prioritize cannabinoid receptors (CB1/CB2) and vanilloid receptors (TRPV1) based on structural similarity to anandamide derivatives. Competitive binding assays using -CP55,940 (for CB1/CB2) or -resiniferatoxin (for TRPV1) can determine affinity. For example, AM404 shows CB1 but activates TRPV1 at 1–10 µM . Secondary Targets :
- GPR55 (implicated in neuroinflammation).
- COX-2 (due to arachidonate backbone) .
Advanced Research Questions
Q. How does the 4-hydroxy-3-methoxyphenyl group influence binding to the anandamide transporter?
- Methodological Answer : The polar hydroxyl group at the para position is critical for transporter recognition, as shown in AM404 (N-(4-hydroxyphenyl) analog, IC₅₀ = 1 µM). The meta-methoxy group may enhance lipophilicity, altering membrane permeability. Conduct uptake inhibition assays in astrocytoma cells using -anandamide. Compare IC₅₀ values of the 3-methoxy derivative with AM404 to assess steric/electronic effects . Data Interpretation :
- Reduced uptake inhibition vs. AM404 suggests steric hindrance from methoxy.
- Enhanced inhibition may indicate improved hydrogen bonding .
Q. What experimental models are suitable for studying its effects on neuropathic pain?
- Methodological Answer :
- In Vivo : Chronic constriction injury (CCI) in rodents. Administer compound (1–10 mg/kg, i.p.) and assess mechanical allodynia (von Frey filaments). AM404 (10 mg/kg) reduced hyperalgesia in CCI models via TRPV1 and CB1 .
- In Vitro : Primary microglial cultures stimulated with LPS. Measure TNF-α suppression via ELISA; compare potency to anandamide (EC₅₀ ~ 5 µM) .
Controls : Co-administer CB1 antagonist rimonabant (1 mg/kg) or TRPV1 antagonist capsazepine to isolate mechanisms .
Q. Why might this compound show contradictory effects in uptake assays vs. enzymatic inhibition studies?
- Methodological Answer : Discrepancies arise from dual roles of structural motifs:
- The tetraenamide chain (four cis double bonds) is essential for transporter-mediated uptake but may also serve as a substrate for fatty acid amide hydrolase (FAAH). Use FAAH inhibitors (URB597, 1 µM) to block hydrolysis and isolate transport effects.
- Example: Methanandamide (AM356), a FAAH-resistant analog, shows CB1 agonism (Ki = 28 nM) without transport interference .
Data Contradiction Analysis
Q. How to resolve conflicting binding data between CB1 and TRPV1 assays?
- Methodological Answer :
- Dose-Response Curves : TRPV1 activation often occurs at higher concentrations (EC₅₀ ~ 10 µM) vs. CB1 binding (Ki > 10 µM). Test at 0.1–100 µM ranges.
- Receptor Knockout Models : Use CB1⁻/⁻ or TRPV1⁻/⁻ mice to confirm target specificity.
- Calcium Imaging : In TRPV1-transfected HEK293 cells, monitor intracellular Ca²⁺ flux (indicative of TRPV1 activation) .
Structural-Activity Relationship (SAR) Table
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

